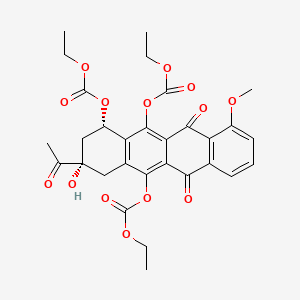

6,10,11-Triethylcarbonate Daunomycinone

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3S)-3-acetyl-1,12-bis(ethoxycarbonyloxy)-3-hydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-yl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O14/c1-6-39-27(34)42-18-13-30(37,14(4)31)12-16-20(18)26(44-29(36)41-8-3)22-21(25(16)43-28(35)40-7-2)23(32)15-10-9-11-17(38-5)19(15)24(22)33/h9-11,18,37H,6-8,12-13H2,1-5H3/t18-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTXQIIZHCNWLB-PBYQXAPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)O[C@H]1C[C@@](CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC(=O)OCC)(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858519 | |

| Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67665-61-6 | |

| Record name | (1S,3S)-3-Acetyl-3-hydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene-1,5,12-triyl triethyl triscarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Presumed Mechanism of Action of 6,10,11-Triethylcarbonate Daunomycinone

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Anthracycline Scaffold and the Promise of Daunomycinone Derivatives

The anthracycline family of compounds, which includes the potent chemotherapeutic agents daunorubicin and doxorubicin, represents a cornerstone in the treatment of a wide spectrum of malignancies.[1][2][3] Their cytotoxic effects are primarily attributed to their interaction with DNA and the inhibition of essential cellular processes.[4][5][6] Daunomycinone, the aglycone core of daunorubicin, serves as a crucial scaffold for the synthesis of novel derivatives with potentially improved therapeutic indices. The addition of functional groups, such as the triethylcarbonate moieties at the 6, 10, and 11 positions, is a strategic chemical modification aimed at altering the compound's physicochemical properties, cellular uptake, and target interactions. This guide will delineate the probable mechanism of action of 6,10,11-Triethylcarbonate Daunomycinone by examining the known activities of its parent class and will provide a detailed experimental roadmap for its comprehensive characterization.

II. The Dual-Pronged Assault on Cancer Cells: Core Mechanisms of Anthracyclines

The anticancer activity of anthracyclines is multifaceted, with two primary and interconnected mechanisms of action: DNA intercalation and topoisomerase II poisoning.[1][3][5]

A. DNA Intercalation: A Physical Block to Replication and Transcription

Anthracyclines possess a planar tetracyclic ring structure that allows them to insert themselves between the base pairs of the DNA double helix.[4][5] This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[4] This process leads to a cascade of cellular events, including cell cycle arrest and the induction of apoptosis.[7]

-

Causality in Experimental Design: The choice of assays to investigate DNA intercalation is driven by the need to both qualitatively and quantitatively assess the binding of the compound to DNA. Spectroscopic methods are often the first line of investigation due to their sensitivity and the characteristic spectral shifts that occur upon intercalation.

B. Topoisomerase II Poisoning: The Induction of Lethal DNA Double-Strand Breaks

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[8][9] Anthracyclines act as topoisomerase II poisons by stabilizing the covalent complex formed between the enzyme and DNA (the cleavage complex).[1][10] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, genomic instability, and ultimately, apoptotic cell death.[5][11]

-

Expert Insight: The distinction between topoisomerase II inhibitors and topoisomerase II poisons is critical. Catalytic inhibitors prevent the enzyme from functioning without trapping the cleavage complex, which generally results in less cytotoxicity.[8][9] Assays must be designed to differentiate between these two modes of inhibition.

III. Experimental Workflows for Mechanistic Elucidation

A thorough investigation into the mechanism of action of 6,10,11-Triethylcarbonate Daunomycinone requires a multi-pronged experimental approach. The following protocols provide a self-validating system to test the hypothesis that this derivative retains the core mechanisms of its parent compound.

A. Workflow for Assessing DNA Intercalation

Caption: Experimental workflow for determining DNA intercalation.

1. UV-Visible Spectrophotometry for DNA Binding Analysis: [12]

-

Principle: Intercalation of a compound into the DNA double helix typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the compound's absorption spectrum.

-

Protocol:

-

Prepare a stock solution of 6,10,11-Triethylcarbonate Daunomycinone in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Record the UV-Vis spectrum of the compound alone.

-

Titrate the compound solution with increasing concentrations of calf thymus DNA.

-

Record the spectrum after each addition of DNA.

-

Analyze the changes in absorbance and wavelength maxima to determine the binding constant (Kb).

-

2. Fluorescent Intercalator Displacement (FID) Assay: [13]

-

Principle: This assay measures the ability of a test compound to displace a fluorescent intercalator, such as ethidium bromide or thiazole orange, from DNA, resulting in a decrease in fluorescence.[13][14]

-

Protocol:

-

Prepare a solution of a DNA substrate (e.g., a specific hairpin oligonucleotide or plasmid DNA) and a fluorescent intercalator (e.g., ethidium bromide).

-

Measure the baseline fluorescence of the DNA-intercalator complex.

-

Add increasing concentrations of 6,10,11-Triethylcarbonate Daunomycinone.

-

Measure the fluorescence at each concentration.

-

The percentage decrease in fluorescence is proportional to the extent of binding and can be used to determine the binding affinity.

-

B. Workflow for Investigating Topoisomerase II Inhibition

Caption: Workflow for assessing topoisomerase II inhibition.

1. Supercoiled Plasmid Relaxation Assay: [9][15]

-

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state.

-

Protocol:

-

Incubate supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase IIα in the presence of ATP and varying concentrations of 6,10,11-Triethylcarbonate Daunomycinone.

-

Include a positive control (e.g., etoposide) and a no-drug negative control.

-

Stop the reaction with a stop buffer containing SDS and proteinase K.

-

Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualize the DNA bands by staining with a fluorescent dye (e.g., SYBR Green). Inhibition is indicated by the persistence of the supercoiled DNA band.

-

2. In Vivo Complex of Enzyme (ICE) Bioassay:

-

Principle: This assay detects the presence of stabilized topoisomerase-DNA cleavage complexes in living cells.

-

Protocol:

-

Treat cultured cancer cells with 6,10,11-Triethylcarbonate Daunomycinone for a defined period.

-

Lyse the cells under conditions that trap the covalent complexes.

-

Separate the protein-linked DNA from free DNA by cesium chloride density gradient centrifugation or by slot-blot analysis using antibodies specific for topoisomerase II.

-

An increase in the amount of protein-linked DNA indicates that the compound is a topoisomerase II poison.

-

C. Cellular Assays to Determine Cytotoxicity and Mechanism of Cell Death

1. Cell Viability and Proliferation Assays:

-

Principle: To quantify the cytotoxic effects of the compound on cancer cell lines.

-

Protocols:

-

MTT/XTT Assay: Measures the metabolic activity of viable cells.

-

Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of cell number.

-

Incucyte® or similar live-cell imaging system: Monitors cell proliferation in real-time.

-

2. Apoptosis Assays:

-

Principle: To determine if the observed cytotoxicity is due to the induction of programmed cell death.

-

Protocols:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3, -7) using colorimetric or fluorometric substrates.

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

-

IV. Potential Impact of the 6,10,11-Triethylcarbonate Modifications

The addition of triethylcarbonate groups to the daunomycinone scaffold could have several significant effects on the molecule's activity:

-

Increased Lipophilicity: This may enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular accumulation and potency.

-

Altered DNA Binding: The bulky carbonate groups could sterically hinder the intercalation of the planar ring system into the DNA double helix, potentially reducing this aspect of its mechanism.

-

Modified Topoisomerase II Interaction: The substitutions may alter the binding affinity and orientation of the molecule within the topoisomerase II-DNA complex, potentially affecting its efficacy as a poison or shifting its activity towards catalytic inhibition.

-

Metabolic Stability: The carbonate groups may be susceptible to hydrolysis by cellular esterases, potentially acting as a prodrug that releases a more active species intracellularly.

V. Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the described experimental workflows. This serves as a template for organizing and interpreting experimental results.

| Assay | Parameter | Daunorubicin (Reference) | 6,10,11-Triethylcarbonate Daunomycinone (Hypothetical) |

| UV-Vis Titration | DNA Binding Constant (Kb) | ~10^6 M^-1 | To be determined |

| FID Assay | IC50 (Displacement) | ~1 µM | To be determined |

| Topo II Relaxation | IC50 (Inhibition) | ~5 µM | To be determined |

| Cell Viability (e.g., MCF-7) | IC50 (Cytotoxicity) | ~0.1 µM | To be determined |

| Apoptosis (Annexin V) | % Apoptotic Cells at IC50 | > 70% | To be determined |

VI. Conclusion

While the specific mechanism of action of 6,10,11-Triethylcarbonate Daunomycinone remains to be elucidated, its structural relationship to the well-characterized anthracyclines provides a strong foundation for its investigation. The dual mechanisms of DNA intercalation and topoisomerase II poisoning are the most probable drivers of its potential anticancer activity. The comprehensive experimental framework outlined in this guide provides a rigorous and logical pathway for researchers to thoroughly characterize this novel derivative. By systematically evaluating its DNA binding properties, its effect on topoisomerase II, and its cellular consequences, the scientific community can determine the therapeutic potential of this and other rationally designed Daunomycinone analogues.

References

- A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity.

- Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. Cees Dekker Lab.

- DNA Intercalation Assay with N-(2-nitrophenyl)acridin-9-amine. Benchchem.

- Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. PubMed.

- How to analytically quantify a chemical's potential to intercalate DNA?.

- Daunorubicin. Wikipedia.

- The world of topoisomerase assays. ProFoldin.

- Antileukemic activity of synthetic daunomycinone derivatives bearing modific

- Topoisomerases as Targets for Novel Drug Discovery. PMC.

- Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology. Frontiers.

- Discovery of Novel Topoisomerase II Inhibitors by Medicinal Chemistry Approaches.

- The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. PMC.

- Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. PMC.

- Daunorubicin. BC Cancer.

- Anthracycline Derivatives and Their Anticancer Activity. INEOS OPEN.

- Anthracycline. Wikipedia.

- Daunomycin. Tahoe Forest Health System.

- Molecular mechanisms of anthracycline induced cardiotoxicity: Zebrafish come into play. Frontiers.

- Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity. ScienceDirect.

- The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. MDPI.

Sources

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anthracycline Derivatives and Their Anticancer Activity [ineosopen.org]

- 4. bccancer.bc.ca [bccancer.bc.ca]

- 5. Anthracycline - Wikipedia [en.wikipedia.org]

- 6. tfhd.com [tfhd.com]

- 7. Antileukemic activity of synthetic daunomycinone derivatives bearing modifications in the glycosidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerases as Targets for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. The world of topoisomerase assays [profoldin.com]

6,10,11-Triethylcarbonate Daunomycinone role in cancer research

This guide details the technical specifications, synthetic utility, and analytical role of 6,10,11-Triethylcarbonate Daunomycinone in oncology drug development.

Role in Anthracycline Synthesis, Impurity Profiling, and Prodrug Design

Executive Summary

6,10,11-Triethylcarbonate Daunomycinone is a specialized chemical derivative of Daunomycinone (the aglycone of Daunorubicin).[1] In cancer research and pharmaceutical manufacturing, it serves two critical functions:

-

Critical Reference Standard: It is a regulated impurity (often designated as Impurity J or similar in pharmacopeial monographs) used to validate the purity of clinical-grade Daunorubicin and Doxorubicin.

-

Synthetic Intermediate & Prodrug Prototype: The ethyl carbonate groups act as protecting moieties for the reactive hydroxyls at positions C6, C10, and C11, preventing oxidative degradation and serving as a model for lipophilic prodrug strategies designed to overcome multidrug resistance (MDR).

This guide dissects its chemical architecture, synthesis logic, and application in high-performance liquid chromatography (HPLC) validation.

Chemical Architecture & Numbering Logic

To understand the function of this molecule, one must first resolve the numbering convention, which often varies between IUPAC and historical anthracycline nomenclature.

Structural Specifications

-

Parent Molecule: Daunomycinone (Aglycone of Daunorubicin).

-

Modification: Three ethyl carbonate groups (

). -

Target Positions:

-

C6 & C11: Phenolic hydroxyls on the naphthacenequinone core. These are acidic and prone to oxidation.

-

C10 (or C7 in some systems): The benzylic hydroxyl group. In the final drug (Daunorubicin), this is the site of glycosylation (attachment of daunosamine).

-

-

Molecular Formula:

[2] -

Molecular Weight: ~614.55 g/mol [2]

Technical Note on Numbering: In the specific nomenclature used for this derivative, C10 refers to the benzylic position (often numbered C7 in the Brockmann system). The protection of this position is crucial because it prevents the premature elimination of the hydroxyl group, which would lead to the formation of the inactive 7-deoxy (or 10-deoxy) impurity.

Visualization: Structural Logic

Figure 1: Synthetic transformation of Daunomycinone to its triethylcarbonate derivative, highlighting the stabilization of reactive hydroxyl groups.

Role in Cancer Research & Drug Development

A. As a Critical Impurity Standard (QC/QA)

In the manufacturing of Daunorubicin, the presence of carbonate derivatives indicates incomplete deprotection or side reactions during semi-synthesis. Regulatory bodies (FDA, EMA) require the quantification of such impurities to ensuring patient safety.[3]

-

Toxicity Risk: Carbonate derivatives are more lipophilic than the parent drug. If present as impurities, they can alter the pharmacokinetic profile, potentially leading to unexpected tissue accumulation or toxicity.

-

Analytical Protocol: This compound is used to spike samples during HPLC method validation to calculate the Relative Response Factor (RRF) and establish resolution from the main peak.

B. As a Prodrug Strategy (The "Trojan Horse" Approach)

Research into carbonate derivatives of anthracyclines focuses on overcoming Multidrug Resistance (MDR) .

-

Mechanism: P-glycoprotein (P-gp) efflux pumps actively transport hydrophilic drugs like Daunorubicin out of cancer cells.

-

Carbonate Advantage: Masking the polar hydroxyls with ethyl carbonates significantly increases lipophilicity (LogP increases). This allows the molecule to bypass membrane transporters via passive diffusion.

-

Activation: Once inside the cell, intracellular esterases hydrolyze the carbonate esters, releasing the active Daunomycinone or Daunorubicin payload.

Experimental Protocols

Protocol 1: HPLC Detection & Impurity Profiling

Objective: To separate and quantify 6,10,11-Triethylcarbonate Daunomycinone in a bulk batch of Daunorubicin.

System Suitability:

-

Column: C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: Acetonitrile (ACN).

-

Detection: UV-Vis at 254 nm (aromatic core) and 480 nm (quinone chromophore).

| Time (min) | % Mobile Phase A | % Mobile Phase B | Rationale |

| 0.0 | 90 | 10 | Equilibration |

| 5.0 | 90 | 10 | Isocratic hold for polar impurities |

| 25.0 | 40 | 60 | Gradient to elute Daunorubicin |

| 35.0 | 5 | 95 | Elution of Triethylcarbonate Derivative (High Lipophilicity) |

| 40.0 | 5 | 95 | Wash |

| 45.0 | 90 | 10 | Re-equilibration |

Data Interpretation: The 6,10,11-Triethylcarbonate derivative will elute significantly later (approx. 30-35 min) than Daunorubicin (approx. 12-15 min) due to the masking of polar -OH groups.

Protocol 2: Synthesis of the Reference Standard

Objective: Selective protection of Daunomycinone for use as a standard.

-

Dissolution: Dissolve Daunomycinone (1 eq) in anhydrous Dichloromethane (DCM) and Pyridine (5 eq).

-

Acylation: Add Ethyl Chloroformate (3.5 eq) dropwise at 0°C.

-

Note: The C6 and C11 phenolic hydroxyls react first due to higher acidity. The C10 benzylic hydroxyl reacts subsequently.

-

-

Reaction Monitoring: Stir at room temperature for 4 hours. Monitor by TLC (Silica, 5% MeOH in DCM). The product will move to the solvent front (high

). -

Quenching: Quench with saturated

solution. -

Purification: Extract with DCM, dry over

, and purify via flash chromatography.

Mechanistic Pathway: Intracellular Activation

The potential of this molecule as a prodrug relies on specific enzymatic cleavage.

Figure 2: The theoretical prodrug activation pathway. The lipophilic carbonate modification facilitates entry, followed by enzymatic restoration of the active drug.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71752727, 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone. Retrieved from [Link]

-

Veeprho Pharmaceuticals. Daunorubicin Impurity Standards: 6,10,11-Triethylcarbonate Daunomycinone (CAS 67665-61-6).[2][5][6][7] Retrieved from [Link]

-

Lukawska, M., et al. (2010). Synthesis and biological properties of oxazolinodaunorubicin--a new derivative of daunorubicin with a modified daunosamine moiety. Investigational New Drugs. Retrieved from [Link]

-

MDPI (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Retrieved from [Link]

Sources

Technical Analysis: Spectroscopic Characterization of 6,10,11-Triethylcarbonate Daunomycinone

This is an in-depth technical guide for 6,10,11-Triethylcarbonate Daunomycinone , a critical synthetic intermediate in the anthracycline drug development pathway.

Executive Summary & Structural Context

6,10,11-Triethylcarbonate Daunomycinone (CAS: 67665-61-6) is a fully protected derivative of daunomycinone, the aglycone core of the anthracycline antibiotic daunorubicin. In medicinal chemistry and process development, this molecule serves as a pivotal intermediate, particularly in the semi-synthesis of Doxorubicin and second-generation anthracyclines.

Nomenclature clarification: While commercially cataloged as the "6,10,11" derivative, standard IUPAC numbering for the anthracycline skeleton identifies the reactive hydroxyls at positions 6, 7, and 11 . The "10" in the commercial name typically refers to the benzylic position (standard C-7) in the saturated A-ring, or arises from alternative historical numbering systems.

-

Standard IUPAC Name: 6,7,11-tris(ethoxycarbonyloxy)-daunomycinone.

-

Chemical Formula:

-

Molecular Weight: 614.55 g/mol

This guide details the spectroscopic signature of the molecule, providing the necessary data for structural validation during synthesis.

Synthesis & Reaction Logic

The synthesis involves the exhaustive protection of the reactive hydroxyl groups of daunomycinone using ethyl chloroformate.

Reaction Mechanism

The reaction targets the two phenolic hydroxyls (C6, C11) and the secondary benzylic hydroxyl (C7). The tertiary hydroxyl at C9 is sterically hindered and typically remains free under standard acylation conditions.

-

Reagents: Ethyl Chloroformate (

), Pyridine (as solvent/base) or Triethylamine/DCM. -

Conditions:

, anhydrous atmosphere ( -

Thermodynamic Driver: Formation of the stable carbonate ester and precipitation of pyridine hydrochloride.

Experimental Protocol (Self-Validating)

-

Solubilization: Dissolve 1.0 eq of Daunomycinone in dry Pyridine (0.1 M concentration). Ensure complete dissolution (sonicate if necessary).

-

Acylation: Cool to

. Dropwise add 4.0 eq of Ethyl Chloroformate. The solution will change color from deep red to a lighter yellow/orange, indicating the disruption of the quinone-phenol conjugation. -

Monitoring: Check TLC (SiO2, DCM/MeOH 95:5). The product (

) moves significantly higher than the starting material ( -

Workup: Pour into ice water/HCl (to remove pyridine). Extract with DCM. Wash with brine. Dry over

. -

Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Spectroscopic Data

The following data represents the consensus spectral features for high-purity 6,7,11-tris(ethoxycarbonyl)daunomycinone.

Nuclear Magnetic Resonance ( -NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| Phenolic OH | Absent | - | - | 6-OH, 11-OH | Diagnostic: Disappearance of the sharp singlets at 13.0–14.0 ppm confirms phenolic protection. |

| Aromatic | 7.70 – 7.85 | m | 3H | H-1, H-2, H-3 | Aromatic ring protons (Ring D). |

| H-7 | 6.35 | dd | 1H | Benzylic CH | Diagnostic: Significant downfield shift (from ~5.3 ppm in parent) due to electron-withdrawing carbonate. |

| Carbonates | 4.25 – 4.40 | m (overlapping q) | 6H | Methylene protons of the three ethyl carbonate groups. | |

| OMe | 4.05 | s | 3H | 4-OMe | Methoxy group on the aromatic ring. |

| H-10 | 3.15 / 2.95 | dd (AB system) | 2H | Ring A | Geminal coupling of protons adjacent to C9. |

| H-8 | 2.10 – 2.30 | m | 2H | Ring A | Methylene protons. |

| Acetyl | 2.45 | s | 3H | Methyl ketone at C9. | |

| Carbonates | 1.35 – 1.45 | t (overlapping) | 9H | Methyl protons of the ethyl carbonate groups. |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or Thin Film

| Frequency ( | Intensity | Assignment | Note |

| 1765 - 1775 | Strong, Sharp | C=O (Carbonate) | Primary confirmation of reaction success. |

| 1715 | Medium | C=O (Ketone) | C9-Acetyl group (unchanged). |

| 1680 | Medium | C=O (Quinone) | Shifted slightly higher (hypsochromic) due to loss of H-bonding with phenolic OH. |

| 2980 | Weak | C-H (Aliphatic) | Ethyl group C-H stretches. |

| 3450 | Broad/Weak | O-H (Tertiary) | C9-OH (usually remains unreacted and H-bonded). |

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

or -

Expected m/z:

-

Exact Mass: 614.18

-

-

Fragmentation Pattern: Sequential loss of ethyl carbonate groups (neutral loss of 72 Da or loss of

+ Ethylene).

Visualization of Reaction Pathway[2][3]

The following diagram illustrates the transformation from Daunomycinone to the Triethylcarbonate derivative, highlighting the reactive sites.

Caption: Synthetic pathway converting Daunomycinone to its tri-protected carbonate derivative, mapping key spectroscopic changes.

Critical Quality Attributes (CQA)

For researchers utilizing this intermediate for downstream synthesis (e.g., bromination at C14 to form Doxorubicin), the following purity markers are critical:

-

Absence of Mono/Di-carbonates: Incomplete reaction often leaves the C7-OH unprotected. This can be detected by the presence of a multiplet at 5.2-5.5 ppm (unreacted H-7) alongside the product peak at 6.35 ppm.

-

Stability: The carbonate at C7 is sensitive to hydrolysis. Ensure the solvent for NMR (

) is acid-free (filter through basic alumina if necessary) to prevent in-situ degradation during measurement. -

Color: The product should be yellow-orange . A return to a deep red/purple color indicates hydrolysis of the phenolic carbonates and restoration of the quinone chromophore.

References

-

PubChem. (2025).[2] 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone (Compound Summary). National Library of Medicine. [Link]

-

Arcamone, F., et al. (1964). Structure of Daunomycinone.[3][4][5][6] Journal of the American Chemical Society, 86(23), 5334-5335.[7] (Foundational structure reference).

-

Pharmaffiliates. (2024). 6,10,11-Triethylcarbonate Daunomycinone Reference Standard.[8][9][10][Link]

Sources

- 1. cris.unibo.it [cris.unibo.it]

- 2. Trienomycin A | C36H50N2O7 | CID 139587966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hellobio.com [hellobio.com]

- 4. DAUNOMYCINONE | 21794-55-8 [chemicalbook.com]

- 5. medkoo.com [medkoo.com]

- 6. clearsynth.com [clearsynth.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone - SRIRAMCHEM [sriramchem.com]

- 9. veeprho.com [veeprho.com]

- 10. 6,10,11-Triethylcarbonate-1-demethyl Daunomycinone | C29H28O14 | CID 71752727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Profiling of 6,10,11-Triethylcarbonate Daunomycinone

A Prodrug Strategy for Enhanced Cellular Activity

Introduction

Daunomycinone is the aglycone core of Daunorubicin, a potent anthracycline antibiotic widely used in chemotherapy for various leukemias.[1][2] Like other anthracyclines, its primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoils during replication and transcription.[1][3][4] This disruption leads to catastrophic DNA double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][5] However, the clinical efficacy of anthracyclines can be limited by factors such as poor membrane permeability and the development of drug resistance, often mediated by efflux pumps.[5]

6,10,11-Triethylcarbonate Daunomycinone is a novel derivative designed to circumvent these limitations using a prodrug strategy. The addition of ethylcarbonate groups to the hydroxyl moieties of the daunomycinone core is hypothesized to increase the molecule's lipophilicity. This modification is intended to facilitate passive diffusion across the cancer cell membrane.[6][7] Once inside the cell, the ethylcarbonate esters are designed to be cleaved by ubiquitous intracellular enzymes, particularly carboxylesterases, releasing the active Daunomycinone at the site of action.[6][8][9] This targeted intracellular activation can potentially increase the therapeutic index and overcome certain resistance mechanisms.[6][]

This guide provides a comprehensive framework for the initial in vitro evaluation of 6,10,11-Triethylcarbonate Daunomycinone, outlining detailed protocols for assessing its cytotoxicity, mechanism of action, and cellular uptake.

Overall Experimental Workflow

The following diagram outlines the logical progression of experiments to characterize the in vitro efficacy and mechanism of 6,10,11-Triethylcarbonate Daunomycinone.

Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometry tubes

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with 6,10,11-Triethylcarbonate Daunomycinone at its predetermined IC50 concentration for a relevant time period (e.g., 24 or 48 hours). Include vehicle-treated and untreated controls.

-

Cell Harvesting:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and transfer to a conical tube.

-

Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Staining:

-

Wash the cell pellet once with cold PBS and centrifuge again. * Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. [11] * Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. [12] * Gently vortex and incubate for 15 minutes at room temperature in the dark. [13][11]4. Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Binding Buffer to each tube. * Analyze the samples on a flow cytometer within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

-

Set up compensation and quadrant gates using unstained, single-stained (Annexin V only, PI only), and positive control cells.

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells. * Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells. * Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Protocol 4: Cellular Uptake Assessment by Fluorescence Microscopy

Expertise & Experience: The anthracycline core of Daunomycinone is intrinsically fluorescent, typically exhibiting excitation around 470 nm and emission around 560-590 nm. [14]This property can be exploited to directly visualize and semi-quantify its accumulation inside living cells. This assay is crucial for validating the prodrug concept: successful uptake will be demonstrated by the appearance of fluorescence within the cell, likely concentrated in the nucleus where it intercalates with DNA.

Materials:

-

Glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC)

-

Hoechst 33342 or DAPI solution (for nuclear counterstaining)

-

PBS and Paraformaldehyde (PFA) for fixing (optional)

Methodology:

-

Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with 6,10,11-Triethylcarbonate Daunomycinone at a concentration near the IC50 value. Incubate for various time points (e.g., 1, 4, 12, 24 hours) to observe the kinetics of uptake.

-

Live-Cell Imaging:

-

Wash the cells twice with warm PBS or phenol red-free medium.

-

Add fresh phenol red-free medium. If desired, add a nuclear counterstain like Hoechst 33342 and incubate for 10-15 minutes.

-

Visualize the cells directly on a fluorescence microscope. Capture images in the DAPI/blue channel (for nucleus) and the TRITC/red channel (for the compound).

-

-

Fixed-Cell Imaging (Optional):

-

After washing with PBS, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Mount with a coverslip using a mounting medium containing an anti-fade reagent and DAPI.

-

Image as described above.

-

Data Interpretation:

-

Qualitative: Observe the localization of the red fluorescence signal. A strong signal co-localizing with the blue nuclear stain indicates successful cellular uptake and targeting of the nucleus, consistent with the known mechanism of anthracyclines.

-

Semi-Quantitative: Using imaging software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the nuclear region across multiple cells and different treatment conditions to compare uptake levels.

Presumed Mechanism of Action & Signaling Pathway

The efficacy of 6,10,11-Triethylcarbonate Daunomycinone is predicated on its successful intracellular conversion to Daunomycinone. The active compound then exerts its cytotoxic effects primarily through two well-established mechanisms shared by anthracyclines. [5]

Sources

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. tfhd.com [tfhd.com]

- 3. youtube.com [youtube.com]

- 4. Daunorubicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. bosterbio.com [bosterbio.com]

- 14. researchgate.net [researchgate.net]

experimental application of Daunomycinone derivatives

Application Note: Experimental Characterization of Novel Daunomycinone Derivatives

Abstract & Introduction

Daunorubicin (DNR) and Doxorubicin (DOX) are cornerstones of chemotherapy, yet their clinical utility is compromised by dose-dependent cardiotoxicity and the rapid emergence of Multidrug Resistance (MDR). The therapeutic limitations often stem from the amino-sugar moiety, which is a substrate for efflux pumps (P-gp) and contributes to off-target cardiac oxidative stress.

Daunomycinone , the aglycone core of DNR, serves as a versatile scaffold. Chemical modifications at the C-14 position or the C-13 carbonyl group aim to retain the potent DNA intercalation and Topoisomerase II poisoning activity of the parent compound while altering lipophilicity to bypass efflux transporters and reduce myocardial accumulation.

This guide details the critical experimental workflows for validating these derivatives, moving from chemical handling to mechanistic confirmation and safety profiling.

Part 1: Chemical Handling & Solubilization

The Challenge: Unlike their glycosidic parent compounds (which are often supplied as hydrochloride salts), Daunomycinone derivatives are highly lipophilic and prone to aggregation in aqueous media. Furthermore, the anthraquinone chromophore is photo-labile.

Protocol 1.1: Preparation of Stock Solutions

-

Solvent Selection: Use DMSO (Dimethyl Sulfoxide) , ACS Spectrophotometric Grade (≥99.9%). Do not use water or saline for initial solubilization, as this will lead to immediate precipitation and inaccurate dosing.

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

-

-

Dissolution: Vortex vigorously for 1 minute. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

-

Expert Insight: Visual clarity is deceptive. Centrifuge the stock at 10,000 x g for 1 minute. If a pellet forms, the compound is not fully dissolved.

-

-

Storage: Aliquot into amber glass vials (or foil-wrapped tubes) to prevent photodegradation. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol 1.2: Stability Check (UV-Vis) Before biological assays, verify the structural integrity of the chromophore.

-

Dilute stock 1:100 in PBS.

-

Scan 200–600 nm.

-

Acceptance Criteria: Characteristic quinone peaks at ~480 nm and ~233 nm must be preserved. A significant blue shift or loss of absorbance indicates degradation or precipitation.

Part 2: In Vitro Cytotoxicity & MDR Profiling

The Objective: To determine if the derivative retains potency in drug-sensitive cells and—crucially—if it overcomes resistance in P-gp overexpressing lines.

Experimental System:

-

Assay Type: CCK-8 (Cell Counting Kit-8) is preferred over MTT due to higher sensitivity and lack of insoluble formazan crystals, which can interfere with the optical reading of colored anthracyclines.

-

Cell Models:

-

Sensitive: MCF-7 (Breast Cancer) or K562 (Leukemia).

-

Resistant: MCF-7/ADR or K562/DOX (P-gp overexpressing).

-

Protocol 2.1: CCK-8 Antiproliferative Assay

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

Dosing: Prepare serial dilutions of the Daunomycinone derivative (0.01 µM to 100 µM) in culture medium.

-

Critical Control: The final DMSO concentration must be <0.5% in all wells to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.

-

Detection: Add 10 µL CCK-8 reagent per well.[1] Incubate 1–4h. Measure Absorbance at 450 nm.[1]

-

Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Data Presentation: Resistance Reversal Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive). A successful derivative should have an RI < 5, whereas the parent drug often has an RI > 50.

| Compound | MCF-7 IC50 (µM) | MCF-7/ADR IC50 (µM) | Resistance Index (RI) | Interpretation |

| Daunorubicin (Ctrl) | 0.52 ± 0.05 | 48.20 ± 3.10 | 92.7 | High Resistance (P-gp substrate) |

| Daunomycinone | 1.10 ± 0.12 | 5.50 ± 0.40 | 5.0 | Moderate Efficacy |

| Derivative D-14 | 0.65 ± 0.08 | 0.72 ± 0.09 | 1.1 | Full MDR Reversal |

Part 3: Mechanistic Validation (Topoisomerase II Inhibition)

The Mechanism: Anthracyclines act as "Topo II poisons," stabilizing the cleavable complex (DNA-Enzyme-Drug) and preventing DNA religation. This leads to double-strand breaks.

Protocol 3.1: Cell-Free DNA Relaxation Assay Reagents: Supercoiled plasmid DNA (pBR322), Human Recombinant Topoisomerase IIα, ATP buffer.

-

Reaction Mix: Combine 200 ng pBR322 DNA, 1 Unit Topo IIα, and varying concentrations of the derivative (0.1, 1, 10, 50 µM) in reaction buffer containing ATP.

-

Incubation: 30 minutes at 37°C.

-

Termination: Add Stop Solution (SDS/Proteinase K) to digest the enzyme and release the DNA.

-

Electrophoresis: Run samples on a 1% agarose gel without Ethidium Bromide (EtBr) initially. Stain with EtBr after the run.

-

Readout:

-

Supercoiled DNA: Migrates fastest (Bottom band).

-

Inhibition: The presence of supercoiled DNA at high drug concentrations indicates the enzyme was prevented from relaxing the DNA (Catalytic Inhibition) or trapped in the cleaved state (Poisoning). Note: To distinguish poisoning, a separate cleavage assay with SDS-trapping is required.

-

Visualization: Mechanism of Action [3]

Figure 1: The Topoisomerase II poisoning cascade triggered by anthracycline derivatives.

Part 4: Cardiotoxicity Screening (H9c2 Model)

The Objective: To verify that the derivative is less toxic to cardiomyocytes than the parent drug. This is the "Go/No-Go" gate for drug development.

Protocol 4.1: H9c2 Cardiomyoblast Safety Screen

-

Cell Line: H9c2 (Rat myoblasts from myocardium). Note: Do not use beyond passage 20 as they lose cardiac phenotype.

-

Differentiation (Optional but Recommended): Reduce FBS to 1% and add Retinoic Acid (10 nM) for 5 days to induce a cardiac phenotype (upregulation of cardiac troponins).

-

Treatment: Incubate cells with the derivative at 1 µM and 5 µM (clinically relevant plasma concentrations) for 24h.

-

Positive Control:[4] Doxorubicin (1 µM) – expect ~40-50% cell death.

-

-

Readout 1 (Viability): CCK-8 assay (as above).

-

Readout 2 (Oxidative Stress):

-

Load cells with DCFH-DA (10 µM) for 30 mins.

-

Wash with PBS.[5]

-

Measure Fluorescence (Ex: 485nm / Em: 535nm).

-

Rationale: Anthracycline cardiotoxicity is largely driven by quinone-mediated ROS generation. A safer derivative should show significantly lower DCF fluorescence than Doxorubicin.

-

Visualization: Experimental Workflow

Figure 2: Sequential screening workflow for identifying viable Daunomycinone derivatives.

References

-

Minotti, G., et al. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity.[6] Pharmacological Reviews. Link

-

Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer. Link

-

Spallarossa, P., et al. (2020). The Prophylactic Effect of Pinocembrin Against Doxorubicin-Induced Cardiotoxicity in an In Vitro H9c2 Cell Model. Frontiers in Pharmacology. Link

-

Puckett-Vaughn, D.L., et al. (2021). A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity.[1] MDPI Molecules. Link

-

Babudri, N., et al. (1984). Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells.[7][8] British Journal of Cancer.[7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design of New Daunorubicin Derivatives with High Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro 1H-NMR Metabonomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Mutagenic and cytotoxic activity of doxorubicin and daunorubicin derivatives on prokaryotic and eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterizing the DNA Intercalation of 6,10,11-Triethylcarbonate Daunomycinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to characterizing the DNA binding properties of the novel anthracycline derivative, 6,10,11-Triethylcarbonate Daunomycinone. While this specific derivative is not extensively documented in public literature, the protocols herein are established based on the well-understood DNA intercalating properties of its parent compounds, Daunomycin (Daunorubicin) and Daunomycinone.[1][2] This guide details the principles and step-by-step methodologies for assessing DNA intercalation using UV-Visible spectrophotometry, fluorescence spectroscopy, and circular dichroism. Furthermore, it provides a framework for determining critical binding parameters such as the binding constant (Kb) and binding stoichiometry (n), equipping researchers with the tools to thoroughly evaluate this potential therapeutic agent.

Introduction: The Significance of DNA Intercalation

DNA is the primary cellular target for a multitude of anticancer agents.[3] Anthracycline antibiotics, such as the well-known Daunorubicin, exert their cytotoxic effects primarily through DNA intercalation.[4][5] This process involves the insertion of the planar polycyclic aromatic portion of the molecule between the base pairs of the DNA double helix.[6] This physical insertion leads to a cascade of cellular disruptions, including the inhibition of DNA replication and transcription, the generation of reactive oxygen species, and the trapping of topoisomerase II-DNA covalent complexes, ultimately inducing apoptosis in rapidly proliferating cancer cells.[4][5][7]

Daunomycinone is the aglycone of Daunorubicin, meaning it is the non-sugar portion of the molecule.[8] The modification of Daunomycinone, as in the case of 6,10,11-Triethylcarbonate Daunomycinone, represents a rational drug design approach to potentially enhance efficacy, alter specificity, or reduce the cardiotoxic side effects associated with classic anthracyclines. A thorough understanding of the DNA binding affinity and mode of interaction of such novel derivatives is a critical first step in their preclinical evaluation.

This guide will provide detailed protocols for a multi-faceted approach to characterizing the DNA intercalation of 6,10,11-Triethylcarbonate Daunomycinone.

Foundational Concepts in DNA-Ligand Interactions

A robust characterization of a DNA-binding agent requires multiple lines of evidence. The techniques described here are complementary and provide a holistic view of the interaction.

-

UV-Visible (UV-Vis) Spectrophotometry: This technique is often the first step in assessing a DNA-ligand interaction.[9] Intercalation typically causes changes in the electronic structure of the drug molecule, leading to shifts in its absorption spectrum. A bathochromic (red) shift (a shift to longer wavelengths) and hypochromism (a decrease in molar absorptivity) in the drug's absorption spectrum upon addition of DNA are classic indicators of intercalation.[10][11]

-

Fluorescence Spectroscopy: Many intercalating agents, including anthracyclines, are fluorescent.[12] The fluorescence of a molecule is highly sensitive to its local environment. Upon intercalation, the fluorophore is shielded from the aqueous solvent and placed in the hydrophobic environment of the DNA base pairs, leading to a phenomenon known as fluorescence quenching (a decrease in fluorescence intensity).[13] This quenching can be used to calculate the binding constant and the number of binding sites.[14]

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying the conformational changes in chiral molecules like DNA.[15][16] The B-form DNA helix has a characteristic CD spectrum with a positive band around 275-280 nm and a negative band around 245 nm.[17] Intercalation can induce significant changes in the DNA's CD spectrum, providing insights into the conformational alterations of the DNA helix upon ligand binding.[18]

Materials and Reagents

| Reagent/Material | Specifications | Supplier (Example) |

| 6,10,11-Triethylcarbonate Daunomycinone | High purity, >95% | Synthesized in-house or custom synthesis |

| Calf Thymus DNA (ct-DNA) | Highly polymerized, lyophilized powder | Sigma-Aldrich, Thermo Fisher Scientific |

| Tris-HCl | Molecular biology grade | Sigma-Aldrich |

| NaCl | Molecular biology grade | Sigma-Aldrich |

| EDTA | Molecular biology grade | Sigma-Aldrich |

| Dimethyl Sulfoxide (DMSO) | Spectroscopy grade | Sigma-Aldrich |

| Quartz cuvettes | 1 cm path length | Hellma, Starna |

| Spectrophotometer | UV-Vis capable | Agilent, Shimadzu |

| Spectrofluorometer | With temperature control | Horiba, PerkinElmer |

| CD Spectropolarimeter | With nitrogen purge | Jasco, Applied Photophysics |

Experimental Protocols

Preparation of Stock Solutions

Expert Insight: The purity and concentration of your stock solutions are paramount for accurate and reproducible results. Always verify the concentration of your DNA stock solution spectrophotometrically.

-

Tris-HCl Buffer (10 mM, pH 7.4): Prepare a 10 mM Tris-HCl buffer solution and adjust the pH to 7.4 using HCl. This buffer is commonly used for DNA binding studies as it mimics physiological pH.[19]

-

Calf Thymus DNA (ct-DNA) Stock Solution:

-

Dissolve lyophilized ct-DNA in Tris-HCl buffer by gently rocking or stirring overnight at 4°C to ensure complete dissolution without shearing the DNA.[19]

-

Determine the concentration of the ct-DNA stock solution by measuring the absorbance at 260 nm. The concentration in base pairs can be calculated using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of 6600 M-1cm-1 at 260 nm.[19]

-

Assess the purity of the DNA solution by calculating the A260/A280 ratio. A ratio of ~1.8-1.9 indicates that the DNA is sufficiently free of protein contamination.[20]

-

-

6,10,11-Triethylcarbonate Daunomycinone Stock Solution:

-

Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 1-10 mM).

-

Further dilutions should be made in the Tris-HCl buffer. The final concentration of DMSO in the experimental cuvette should be kept low (<1%) to avoid effects on DNA structure.

-

UV-Visible Spectrophotometric Titration

This experiment will determine if the compound binds to DNA and provides a preliminary indication of an intercalative mode.

Caption: Workflow for UV-Visible Spectrophotometric Titration.

Protocol:

-

Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-600 nm).

-

In a 1 cm quartz cuvette, place a solution of 6,10,11-Triethylcarbonate Daunomycinone at a fixed concentration (e.g., 20 µM) in Tris-HCl buffer.

-

Record the initial absorption spectrum.

-

Add small, incremental aliquots of the ct-DNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the spectrum.

-

Continue the titration until no further significant changes in the spectrum are observed.

-

Correct for the dilution effect by running a parallel experiment where buffer is added instead of DNA.

Data Analysis:

-

Plot the absorbance at the λmax of the drug against the concentration of DNA.

-

Observe for a decrease in absorbance (hypochromism) and a shift of the λmax to a longer wavelength (bathochromic shift).

-

The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) Where:

-

[DNA] is the concentration of DNA.

-

εa is the apparent extinction coefficient (Aobs/[Drug]).

-

εf is the extinction coefficient of the free drug.

-

εb is the extinction coefficient of the drug when fully bound to DNA.

-

A plot of [DNA]/(εa - εf) vs. [DNA] gives a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept.

-

Fluorescence Quenching Assay

This assay provides a sensitive method for quantifying the binding affinity.

Caption: Workflow for Fluorescence Quenching Assay.

Protocol:

-

Determine the optimal excitation and emission wavelengths for 6,10,11-Triethylcarbonate Daunomycinone. For Daunorubicin, excitation is typically around 480 nm and emission around 590 nm.[12]

-

In a 1 cm quartz cuvette, place a solution of the compound at a fixed concentration (e.g., 5 µM) in Tris-HCl buffer.

-

Record the initial fluorescence intensity (F0).

-

Add incremental aliquots of the ct-DNA stock solution.

-

After each addition, mix and allow to equilibrate before recording the fluorescence intensity (F).

-

Correct for the inner filter effect if necessary, especially at higher DNA concentrations.

Data Analysis:

-

Stern-Volmer Analysis: To understand the quenching mechanism (static vs. dynamic), plot F0/F versus the concentration of the quencher ([DNA]). The relationship is described by the Stern-Volmer equation: F0/F = 1 + Ksv[DNA] Where Ksv is the Stern-Volmer quenching constant. A linear plot suggests a single type of quenching mechanism. For intercalation, static quenching is expected.[21]

-

Binding Constant and Stoichiometry: For static quenching, the binding constant (Kb) and the number of binding sites (n) can be determined using the Scatchard equation:[22] log[(F0 - F)/F] = log(Kb) + n log[DNA] A plot of log[(F0 - F)/F] versus log[DNA] yields a straight line with a slope of 'n' and a y-intercept of log(Kb).[14]

Circular Dichroism (CD) Spectroscopy

This technique provides insights into the conformational changes of DNA upon binding of the compound.

Protocol:

-

In a CD-compatible cuvette (typically 1 cm path length), place a solution of ct-DNA (e.g., 50 µM) in Tris-HCl buffer.

-

Record the CD spectrum of DNA alone from approximately 220 nm to 320 nm.

-

Prepare a series of solutions with a constant concentration of ct-DNA and increasing concentrations of 6,10,11-Triethylcarbonate Daunomycinone.

-

Record the CD spectrum for each solution after a suitable incubation period.

-

Subtract the CD spectrum of the buffer and the compound alone (if it has a CD signal in this region) from the spectra of the DNA-compound complexes.

Data Analysis:

-

Observe changes in the characteristic B-DNA CD spectrum.[17] Intercalation often leads to an increase in the intensity of the positive band at ~275 nm and the negative band at ~245 nm, along with potential shifts in their positions.[18]

-

The appearance of an induced CD signal in the region where the drug absorbs light (but DNA does not) is a strong indicator of binding and the adoption of a chiral conformation by the achiral drug molecule upon interaction with the chiral DNA.

Advanced Analysis: Determining Binding Stoichiometry with Job's Plot

The method of continuous variations, or Job's plot, is a powerful technique to determine the binding stoichiometry of a DNA-ligand complex.[23][24]

Protocol:

-

Prepare equimolar stock solutions of 6,10,11-Triethylcarbonate Daunomycinone and ct-DNA (in base pairs).

-

Prepare a series of solutions where the total molar concentration ([Drug] + [DNA]) is kept constant, but the mole fraction of the drug (Xdrug = [Drug]/([Drug] + [DNA])) is varied from 0 to 1.

-

For each solution, measure a physical property that is proportional to the concentration of the complex formed. This can be the change in absorbance at a specific wavelength or the fluorescence quenching.

-

Plot the change in the measured property (e.g., ΔA = Afree drug - Aobserved) against the mole fraction of the drug (Xdrug).

Data Analysis:

-

The mole fraction at which the maximum change is observed corresponds to the stoichiometry of the complex.[25]

-

For a 1:1 stoichiometry (one drug molecule per binding site), the peak of the Job's plot will be at Xdrug = 0.5.[26]

-

The stoichiometry (n, drug molecules per DNA binding site) can be calculated as n = Xdrug / (1 - Xdrug) at the peak.

Summary of Expected Data and Interpretation

| Technique | Parameter Measured | Expected Result for Intercalation | Interpretation |

| UV-Vis Spectroscopy | Absorbance Spectrum | Bathochromic (red) shift and Hypochromism | Alteration of the drug's electronic environment upon insertion between DNA base pairs. |

| Fluorescence Spectroscopy | Emission Intensity | Fluorescence Quenching | Shielding of the fluorophore from the solvent; static quenching mechanism. |

| Circular Dichroism | Ellipticity | Changes in DNA intrinsic bands; potential for induced CD bands. | Perturbation of the DNA helical structure. |

| Job's Plot | Change in Absorbance/Fluorescence vs. Mole Fraction | A peak at a specific mole fraction. | Determination of the binding stoichiometry. |

Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation in cuvette | Low solubility of the compound in aqueous buffer. | Increase the percentage of co-solvent (e.g., DMSO) slightly, ensuring it does not affect DNA structure. Filter solutions before use. |

| No significant change in spectra | Weak or no binding. | Increase the concentration of the compound and/or DNA. Check the activity of the compound. |

| Inconsistent results | Inaccurate pipetting; temperature fluctuations; insufficient equilibration time. | Use calibrated pipettes; use a temperature-controlled cell holder; ensure sufficient time for binding equilibrium to be reached after each titration step. |

| High noise in CD spectra | Low DNA concentration; high absorbance of buffer or compound. | Increase DNA concentration if possible; ensure the total absorbance in the measurement range is not too high. |

References

- Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.

- Arcamone, F., Cassinelli, G., Fantini, G., Grein, A., Orezzi, P., Pol, C., & Spalla, C. (1969). Adriamycin, 14-hydroxydaunomycin, a new antitumor antibiotic from S. peucetius var. caesius. Biotechnology and Bioengineering, 11(6), 1101-1110.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Daunorubicin?

- Patsnap Synapse. (2024, July 17). What is the mechanism of Daunorubicin Citrate?

-

Wikipedia. (n.d.). Job plot. Retrieved from [Link]

- Gurova, K. V. (1975). [Mechanism of daunorubicin interaction with DNA]. Antibiotiki, 20(12), 1096-1100.

-

CD Formulation. (n.d.). Ultraviolet-Visible Spectroscopy Platform for Nucleic Acid Drugs. Retrieved from [Link]

- Mehran, S., & Rasmi, Y. (2016). Study of the Binding Interaction between Wortmannin and Calf Thymus DNA: Multispectroscopic and Molecular Docking Studies. Journal of Chemistry, 2016, 9251838.

- Houée-Levin, C., Gardès-Albert, M., & Ferradini, C. (1985). One-Electron Reduction of Daunorubicin Intercalated in DNA or in A Protein : A Radiolysis Study. Photochemistry and Photobiology, 42(4), 371-375.

-

ResearchGate. (n.d.). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Retrieved from [Link]

- Parodi, S., Kendall, F., & Nicolini, C. (1975). A clarification of the complex spectrum observed with the ultraviolet circular dichroism of ethidium bromide bound to DNA. Nucleic Acids Research, 2(4), 477-486.

- Biver, T. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry. Journal of Pharmaceutical and Biomedical Analysis, 85, 205-217.

- Haj-Obeid, T. A., Al-Hussain, S. A., & El-Sayed, Y. M. (2007). Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.

- Wani, T. A., Bakheit, A. H., Abounassif, M., & Zargar, S. (2019). A Spectroscopic, Thermodynamic and Molecular Docking Study of the Binding Mechanism of Dapoxetine with Calf Thymus DNA. Journal of the Chilean Chemical Society, 64(2), 4443-4448.

- Singh, P., & Kumar, A. (2024). The Daunomycin: Biosynthesis, Actions, and the Search for New Solutions to Enhance Production. Molecules, 29(1), 123.

- Kypr, J., Kejnovská, I., Renčiuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725.

-

ResearchGate. (n.d.). Job's plot for determining the binding stoichiometry of the compounds.... Retrieved from [Link]

- Al-Kady, A. S., Gaber, M., & Hussein, A. A. (2024). Competitive Binding of Methylene Blue to Calf Thymus DNA and Carrageenan: Implications for Sensor Development.

-

ResearchGate. (n.d.). The Total Synthesis of Daunomycinone. Retrieved from [Link]

- da Silva, J. P., & da G. M. da Silva, M. (2024). The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. Applied Sciences, 14(2), 654.

-

2BScientific. (2025, July 8). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Retrieved from [Link]

- Gauto, D. F., Hyland, C., & Dickson, A. (2024). Mechanism of Daunomycin Intercalation into DNA from Enhanced Sampling Simulations. The Journal of Physical Chemistry Letters, 15(22), 5894-5900.

- Tajmir-Riahi, H. A., Neault, J. F., & Diamantoglou, S. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Biological Macromolecules, 50(2), 349-353.

-

ResearchGate. (n.d.). Effect of the addition of DNA on the UV-Vis absorption spectrum of a drug. Retrieved from [Link]

-

ResearchGate. (n.d.). Scatchard plot of ActD-DNA binding. Retrieved from [Link]

- Welsh, R. S. (1990). A method for the preparation of DNA from calf thymus nuclei in maximum purity and yield, analysis of this DNA compared with that obtained by other methods.

- Burin, A. L., & Armitage, B. A. (2007). Circular Dichroism Spectra of DNA Hairpins Studied by the Green Function Method. The Journal of Physical Chemistry B, 111(16), 4128-4134.

-

Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]

-

Scherman, D., & Lehn, J. M. (n.d.). Determination of the binding constant. Retrieved from [Link]

-

Bioaustralis Fine Chemicals. (n.d.). Daunomycinone. Retrieved from [Link]

-

ResearchGate. (2014, November 29). How do you calculate the number of binding sites and the binding constant using the Stern-Volmer equation? Retrieved from [Link]

- Engel, G. (1976). An analysis on the slope of Scatchard plots. Biophysical Chemistry, 5(3), 329-333.

- Roviello, G. N., Musumeci, D., & Ciarcia, M. (2017).

- Barthelemy-Clavey, V., Molinier, C., & Aubel-Sadron, G. (1974). Binding of daunomycin to DNA and the inhibition of RNA and DNA synthesis. Biochimie, 56(11-12), 1435-1442.

- Menozzi, M., Valentini, L., Vannini, E., & Arcamone, F. (1984). Equilibrium binding of daunomycin and adriamycin to calf thymus DNA. Journal of Pharmaceutical Sciences, 73(6), 784-788.

- Gowers, D. M., & Fox, K. R. (2004). DNA binding and antigene activity of a daunomycin-conjugated triplex-forming oligonucleotide targeting the P2 promoter of the human c-myc gene. Nucleic Acids Research, 32(8), 2504-2515.

- Li, X. (2013). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry.

-

Moodle@Units. (n.d.). Binding Constants and Their Measurement. Retrieved from [Link]

-

ResearchGate. (2014, May 28). How can I calculate the binding constant with emission quenching of a two component system? Retrieved from [Link]

-

CSIR NET Life Science Coaching. (2026, January 21). Determining Ligand Binding Sites. Retrieved from [Link]

- Renny, J. S., Tomasevich, L. L., Tallmadge, E. H., & Collum, D. B. (2013). Determination of binding stoichiometry by the continuous variation method: the Job plot.

- Lhomme, J., & Demeunynck, M. (2007). Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. Bioorganic & Medicinal Chemistry, 15(7), 2639-2651.

-

ResearchGate. (2025, August 7). DNA‐binding Studies of Daunorubicin in the Presence of Methylene Blue by Spectroscopy and Voltammetry Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular formula of daunomycin. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of daunorubicin in the presence of ct-DNA at.... Retrieved from [Link]

- Di Pietro, A., Foderà, V., & Lauria, G. (2014). Interaction of Doxorubicin with Polynucleotides. A Spectroscopic Study. The Journal of Physical Chemistry B, 118(13), 3509-3517.

- Piskunen, P., Zhang, H., & Kostiainen, M. A. (2019). Unraveling the interaction between doxorubicin and DNA origami nanostructures for customizable chemotherapeutic drug release. Nucleic Acids Research, 47(22), 11626-11636.

Sources

- 1. [Mechanism of daunorubicin interaction with DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. Drug-DNA interactions and their study by UV-Visible, fluorescence spectroscopies and cyclic voltametry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 5. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Binding of daunomycin to DNA and the inhibition of RNA and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. Ultraviolet-Visible Spectroscopy Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. shaker.umh.es [shaker.umh.es]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study of the Binding Interaction between Wortmannin and Calf Thymus DNA: Multispectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Spectroscopic, Thermodynamic and Molecular Docking Study of the Binding Mechanism of Dapoxetine with Calf Thymus DNA [scielo.org.za]

- 21. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 22. Scatchard equation - Wikipedia [en.wikipedia.org]

- 23. Job plot - Wikipedia [en.wikipedia.org]

- 24. grokipedia.com [grokipedia.com]

- 25. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 26. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Cell-Based Assays for 6,10,11-Triethylcarbonate Daunomycinone

Welcome to the technical support center for researchers working with 6,10,11-Triethylcarbonate Daunomycinone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful implementation of your cell-based assays. As this is a specific derivative of daunomycinone, this guide synthesizes established principles for anthracyclines and hydrophobic small molecules to provide a robust framework for your experiments.

Part 1: Foundational Knowledge & Initial Considerations

Understanding the Compound: What to Expect

6,10,11-Triethylcarbonate Daunomycinone is a derivative of daunomycinone, the aglycone precursor to the well-known chemotherapeutic agent daunorubicin.[1] Daunorubicin and other anthracyclines are known to exert their cytotoxic effects through a multi-faceted mechanism.[2] Understanding this is crucial for selecting appropriate assays.

Anticipated Mechanisms of Action:

-

DNA Intercalation and Topoisomerase II Inhibition: Like its parent compound, this derivative is expected to intercalate into DNA, disrupting the DNA double helix.[3][4] This action inhibits the function of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to an accumulation of DNA breaks and ultimately cell cycle arrest and apoptosis.[5]

-

Generation of Reactive Oxygen Species (ROS): A key feature of the anthracycline quinone moiety is its ability to generate free radicals.[5] This leads to oxidative stress, causing damage to lipids, proteins, and DNA, which contributes significantly to the compound's cytotoxicity.[6][7]

-

Apoptosis Induction: The culmination of DNA damage and oxidative stress is the induction of programmed cell death, or apoptosis. This is often mediated by the activation of a cascade of enzymes called caspases.[8][9][10]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with novel, hydrophobic compounds in cell-based assays.

FAQ 1: Compound Solubility and Stability

Question: I'm having trouble dissolving 6,10,11-Triethylcarbonate Daunomycinone in my cell culture medium. What is the recommended solvent, and how can I avoid precipitation during my experiment?

Answer:

This is a critical first step. Due to its hydrophobic nature, direct dissolution in aqueous media is unlikely.

-

Recommended Solvents: Start by preparing a high-concentration stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or methanol.[1][11]

-

Vehicle Controls are Essential: The solvent used to dissolve the compound (the "vehicle") can have its own cytotoxic effects. It is imperative to include a vehicle-only control in all experiments. The final concentration of the vehicle in the cell culture medium should be kept to a minimum, typically ≤0.5%, and ideally below 0.1%.[12]

-

Preventing Precipitation: When diluting the stock solution into your final assay medium, do so in a stepwise manner and vortex gently between dilutions. Adding the concentrated stock directly to a large volume of aqueous medium can cause the compound to precipitate out of solution.

-

Solubility Testing: Before beginning cell-based experiments, it's wise to test the solubility of your compound in the final cell culture medium at the highest intended concentration. This can be done by preparing the solution, incubating it under the same conditions as your experiment (e.g., 37°C, 5% CO2), and then visually inspecting for precipitates or by centrifuging and measuring the concentration in the supernatant via HPLC or a similar method.[13]

Troubleshooting Table: Solubility Issues

| Problem | Potential Cause | Recommended Solution |

| Precipitate forms immediately upon dilution in media. | Compound "crashing out" due to poor aqueous solubility. | Perform serial dilutions. Add the compound to media containing serum, as serum proteins can help maintain solubility.[14] |

| Compound precipitates over the course of the experiment. | Compound instability or saturation over time in the incubator. | Reduce the final concentration of the compound. Decrease the incubation time if experimentally feasible. |

| Inconsistent results between experiments. | Variable amounts of dissolved compound. | Prepare fresh dilutions for each experiment from a frozen stock. Ensure the stock solution is fully thawed and mixed before use. |

FAQ 2: Optimizing Cell Seeding Density

Question: My IC50 values for the compound are inconsistent and vary between experiments. Could my initial cell seeding density be the cause?

Answer:

Absolutely. Cell density is a critical parameter that significantly influences the apparent chemosensitivity of a cell population.[15][16] Densely seeded cells can exhibit increased resistance to chemotherapeutic agents.[16] Therefore, optimizing cell density for your specific cell line and assay duration is crucial.

-

Why Density Matters:

-

Nutrient Depletion/Waste Accumulation: High cell densities can lead to rapid depletion of nutrients and accumulation of toxic metabolic byproducts, which can affect cell health and drug response.

-

Cell-Cell Contact Inhibition: Contact between cells can alter signaling pathways and proliferation rates.

-

Drug Bioavailability: In dense cultures, the effective drug concentration per cell may be lower.

-

-

Optimization Protocol:

-

Seed a range of cell densities in a 96-well plate (e.g., from 1,000 to 40,000 cells/well).

-

Culture for the intended duration of your experiment (e.g., 24, 48, 72 hours).

-

Measure viability at each time point using a suitable assay (e.g., CellTiter-Glo®).

-

Select a seeding density that results in cells being in the exponential growth phase at the end of the assay period. This ensures the cells are healthy and responsive to treatment.[15][17]

-

Workflow for Optimizing Cell Seeding Density

Caption: Logical progression for mechanistic studies of the compound.

Protocol 3: Detection of Reactive Oxygen Species (ROS)

This assay helps to confirm if oxidative stress is a primary mechanism of action.

Materials:

-

Cells treated with the compound.

-

ROS detection reagent (e.g., CellROX™ Green or Deep Red, or H2DCFDA). [7][18]* Fluorescence microscope or microplate reader.

-

Positive control (e.g., H2O2 or menadione).

Procedure:

-

Treat Cells: Plate cells and treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often a rapid and early event. [19]2. Staining: Remove the treatment media, wash with PBS, and incubate the cells with the ROS detection reagent according to the manufacturer's instructions.

-

Detection: Measure the fluorescence intensity using a plate reader or visualize and quantify the signal using fluorescence microscopy.

-

Analysis: Compare the fluorescence intensity of treated cells to that of untreated and positive controls. A significant increase in fluorescence indicates ROS production.

Part 4: Advanced Troubleshooting & Final Considerations

-

High Background in Fluorescence Assays: Phenol red and serum in culture media can cause autofluorescence. [20]For sensitive fluorescence assays, consider using phenol red-free medium and performing the final reading in PBS.

-

Cellular Uptake and Efflux: Daunorubicin uptake can occur via passive diffusion, but resistance can develop through increased efflux by pumps like P-glycoprotein. [21][22][23]The intrinsic fluorescence of the daunomycinone core may allow for monitoring cellular accumulation via flow cytometry or fluorescence microscopy.

-

Serum Protein Binding: Anthracyclines can bind to serum proteins like albumin and alpha 1-acid glycoprotein, which can reduce the free fraction of the drug available to cells. [14]Be aware that results from assays with high serum concentrations may differ from those with low serum.